Brusatol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of X-Linked Inhibitor of Apoptosis Protein (XIAP)

Brusatol acts as a potent inhibitor of XIAP, a protein that plays a crucial role in regulating cell death (apoptosis) []. Cancer cells often have elevated levels of XIAP, allowing them to evade apoptosis and continue uncontrolled growth. By inhibiting XIAP, Brusatol can trigger apoptosis in cancer cells, leading to their death [].

This makes Brusatol a potential therapeutic candidate for cancers with high XIAP expression.

Disruption of Protein-Protein Interactions

Brusatol disrupts interactions between various proteins involved in cancer cell survival, proliferation, and metastasis []. This includes proteins like heat shock protein 90 (HSP90), which helps cancer cells maintain stability and avoid stress-induced cell death []. By disrupting these interactions, Brusatol can disrupt vital cellular processes in cancer cells.

Induction of Autophagy

Brusatol can induce autophagy, a cellular process where damaged or dysfunctional cellular components are recycled. In the context of cancer, autophagy can be a double-edged sword. While it can eliminate damaged organelles and suppress tumor growth, it can also be a survival mechanism for cancer cells under stress conditions [, ].

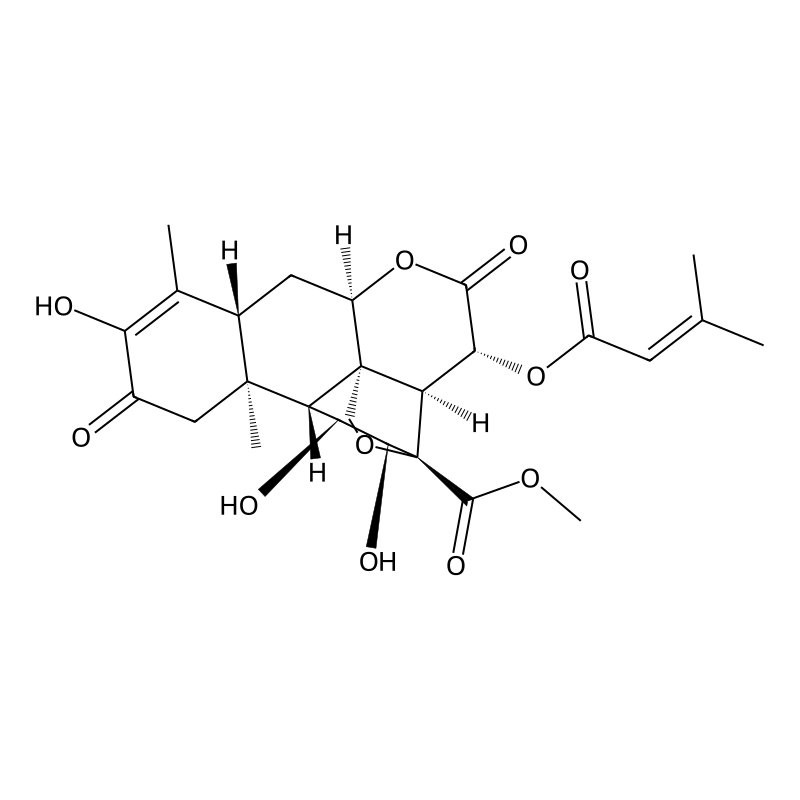

Brusatol is a quassinoid compound derived from the seeds of Brucea javanica and Brucea sumatrana, two plants traditionally used in herbal medicine. It has gained attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is crucial for cellular defense mechanisms against oxidative stress and is often dysregulated in various cancers, contributing to tumor survival and resistance to chemotherapy .

Brusatol acts by inhibiting the Nrf2 pathway. Nrf2 regulates the expression of antioxidant and detoxifying enzymes that protect cells from damage. Cancer cells often rely on this pathway to resist chemotherapy. Brusatol disrupts Nrf2 function, making cancer cells more susceptible to chemotherapy drugs [, ].

Brusatol research is primarily in pre-clinical stages. Information on its safety and hazards in humans is limited. In vitro studies haven't shown significant toxicity at doses effective against cancer cells []. However, further investigation is necessary to determine its safety profile for potential therapeutic use.

Additionally, brusatol has been shown to promote poly-ubiquitination of Nrf2, further reducing its stability and activity within cells . The compound's ability to modulate protein synthesis also plays a role in its anticancer effects, as it can inhibit global protein translation, impacting cell proliferation and survival .

Brusatol's biological activity is primarily characterized by its anticancer properties. It has demonstrated effectiveness in various cancer models, including lung, pancreatic, and colorectal cancers. Key effects include:

- Tumor Suppression: Brusatol inhibits tumor growth by inducing apoptosis (programmed cell death) and disrupting redox homeostasis within cancer cells .

- Synergistic Effects: It enhances the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine, by overcoming drug resistance mechanisms associated with Nrf2 activation .

- Inhibition of Cell Proliferation: Brusatol reduces the rate of proliferation in various cancer cell lines by affecting critical signaling pathways like AKT/mTOR .

The synthesis of brusatol typically involves extraction from plant sources. The process includes:

- Extraction: Plant material from Brucea javanica or Brucea sumatrana is dried and ground.

- Chromatography: The extract is subjected to column chromatography techniques (e.g., Diaion HP-20, Sephadex LH-20) to isolate brusatol from other compounds.

- Purification: Further purification can be achieved using high-performance liquid chromatography (HPLC), specifically using C18 columns to ensure high purity levels .

Brusatol has several potential applications:

- Cancer Therapy: Its role as an Nrf2 inhibitor makes it a candidate for combination therapies in cancer treatment, particularly for tumors resistant to conventional therapies.

- Research Tool: It serves as a valuable tool for studying the Nrf2 signaling pathway and its implications in cellular stress responses and cancer biology .

- Potential Anti-inflammatory Agent: Due to its ability to modulate oxidative stress responses, brusatol may have applications beyond oncology, potentially extending into inflammatory diseases .

Interaction studies have highlighted brusatol's ability to enhance the sensitivity of cancer cells to various chemotherapeutic agents by inhibiting the Nrf2-mediated protective responses. For instance:

- In lung cancer models, brusatol increased the effectiveness of cisplatin by reducing Nrf2 activity, leading to enhanced apoptosis and reduced tumor growth .

- Studies have shown that brusatol can synergize with gemcitabine in pancreatic cancer models, enhancing therapeutic outcomes through combined mechanisms of action that disrupt cellular defense pathways .

Brusatol shares structural and functional similarities with other quassinoids and compounds that modulate the Nrf2 pathway. Notable examples include:

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Eurycomanone | Eurycoma longifolia | Antioxidant; modulates Nrf2 | Enhances testosterone levels |

| Quassinoid A | Quassia amara | Induces apoptosis; inhibits cell growth | Known for antimalarial properties |

| Cinnamaldehyde | Cinnamon bark | Activates Nrf2; anti-inflammatory | Widely used as a flavoring agent |

| Celastrol | Tripterygium wilfordii | Inhibits Nrf2; induces apoptosis | Anti-inflammatory and immunosuppressive properties |

Brusatol's uniqueness lies in its potent specificity for inhibiting Nrf2 without affecting other regulatory pathways significantly, making it a promising candidate for therapeutic development against cancers characterized by Nrf2 overactivity .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Zhang X, Wang Y, Velkov T, Tang S, Dai C. T-2 toxin-induced toxicity in neuroblastoma-2a cells involves the generation of reactive oxygen, mitochondrial dysfunction and inhibition of Nrf2/HO-1 pathway. Food Chem Toxicol. 2018 Feb 9;114:88-97. doi: 10.1016/j.fct.2018.02.010. [Epub ahead of print] PubMed PMID: 29432840.

3: Kapur A, Beres T, Rathi K, Nayak AP, Czarnecki A, Felder M, Gillette A, Ericksen SS, Sampene E, Skala MC, Barroilhet L, Patankar MS. Oxidative stress via inhibition of the mitochondrial electron transport and Nrf-2-mediated anti-oxidative response regulate the cytotoxic activity of plumbagin. Sci Rep. 2018 Jan 18;8(1):1073. doi: 10.1038/s41598-018-19261-w. PubMed PMID: 29348410; PubMed Central PMCID: PMC5773707.

4: Chen HM, Lai ZQ, Liao HJ, Xie JH, Xian YF, Chen YL, Ip SP, Lin ZX, Su ZR. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells. Int J Mol Med. 2018 Mar;41(3):1447-1454. doi: 10.3892/ijmm.2018.3372. Epub 2018 Jan 9. PubMed PMID: 29328398; PubMed Central PMCID: PMC5819912.

5: Liu HY, Tuckett AZ, Fennell M, Garippa R, Zakrzewski JL. Repurposing of the CDK inhibitor PHA-767491 as a NRF2 inhibitor drug candidate for cancer therapy via redox modulation. Invest New Drugs. 2018 Jan 3. doi: 10.1007/s10637-017-0557-6. [Epub ahead of print] PubMed PMID: 29297149.

6: Lin Y, Sui LC, Wu RH, Ma RJ, Fu HY, Xu JJ, Qiu XH, Chen L. Nrf2 inhibition affects cell cycle progression during early mouse embryo development. J Reprod Dev. 2018 Feb 27;64(1):49-55. doi: 10.1262/jrd.2017-042. Epub 2017 Dec 16. PubMed PMID: 29249781.

7: Zhang Y, Zhang LH, Chen X, Zhang N, Li G. Piceatannol attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway. Food Funct. 2018 Jan 24;9(1):371-378. doi: 10.1039/c7fo01511a. PubMed PMID: 29214257.

8: Wu J, Bao L, Zhang Z, Yi X. Nrf2 induces cisplatin resistance via suppressing the iron export related gene SLC40A1 in ovarian cancer cells. Oncotarget. 2017 Jul 25;8(55):93502-93515. doi: 10.18632/oncotarget.19548. eCollection 2017 Nov 7. PubMed PMID: 29212168; PubMed Central PMCID: PMC5706814.

9: Lu Z, Lai ZQ, Leung AWN, Leung PS, Li ZS, Lin ZX. Exploring brusatol as a new anti-pancreatic cancer adjuvant: biological evaluation and mechanistic studies. Oncotarget. 2017 May 10;8(49):84974-84985. doi: 10.18632/oncotarget.17761. eCollection 2017 Oct 17. PubMed PMID: 29156697; PubMed Central PMCID: PMC5689587.

10: Zhou J, Tan L, Xie J, Lai Z, Huang Y, Qu C, Luo D, Lin Z, Huang P, Su Z, Xie Y. Characterization of brusatol self-microemulsifying drug delivery system and its therapeutic effect against dextran sodium sulfate-induced ulcerative colitis in mice. Drug Deliv. 2017 Nov;24(1):1667-1679. doi: 10.1080/10717544.2017.1384521. PubMed PMID: 29078713.

11: Meng QT, Chen R, Chen C, Su K, Li W, Tang LH, Liu HM, Xue R, Sun Q, Leng Y, Hou JB, Wu Y, Xia ZY. Transcription factors Nrf2 and NF-κB contribute to inflammation and apoptosis induced by intestinal ischemia-reperfusion in mice. Int J Mol Med. 2017 Dec;40(6):1731-1740. doi: 10.3892/ijmm.2017.3170. Epub 2017 Oct 2. PubMed PMID: 29039475; PubMed Central PMCID: PMC5716448.

12: Tao S, Rojo de la Vega M, Chapman E, Ooi A, Zhang DD. The effects of NRF2 modulation on the initiation and progression of chemically and genetically induced lung cancer. Mol Carcinog. 2018 Feb;57(2):182-192. doi: 10.1002/mc.22745. Epub 2017 Nov 6. PubMed PMID: 28976703; PubMed Central PMCID: PMC5760364.

13: Oh ET, Kim CW, Kim HG, Lee JS, Park HJ. Brusatol-Mediated Inhibition of c-Myc Increases HIF-1α Degradation and Causes Cell Death in Colorectal Cancer under Hypoxia. Theranostics. 2017 Aug 11;7(14):3415-3431. doi: 10.7150/thno.20861. eCollection 2017. PubMed PMID: 28912885; PubMed Central PMCID: PMC5596433.

14: Dong F, Wang S, Wang Y, Yang X, Jiang J, Wu D, Qu X, Fan H, Yao R. Quercetin ameliorates learning and memory via the Nrf2-ARE signaling pathway in d-galactose-induced neurotoxicity in mice. Biochem Biophys Res Commun. 2017 Sep 23;491(3):636-641. doi: 10.1016/j.bbrc.2017.07.151. Epub 2017 Jul 28. PubMed PMID: 28757412.

15: Sun Q, Wu Y, Zhao F, Wang J. Maresin 1 Ameliorates Lung Ischemia/Reperfusion Injury by Suppressing Oxidative Stress via Activation of the Nrf-2-Mediated HO-1 Signaling Pathway. Oxid Med Cell Longev. 2017;2017:9634803. doi: 10.1155/2017/9634803. Epub 2017 Jul 2. PubMed PMID: 28751936; PubMed Central PMCID: PMC5511669.

16: Catanzaro E, Calcabrini C, Turrini E, Sestili P, Fimognari C. Nrf2: a potential therapeutic target for naturally occurring anticancer drugs? Expert Opin Ther Targets. 2017 Aug;21(8):781-793. doi: 10.1080/14728222.2017.1351549. Epub 2017 Jul 10. Review. PubMed PMID: 28675319.

17: Feng L, Li J, Yang L, Zhu L, Huang X, Zhang S, Luo L, Jiang Z, Jiang T, Xu W, Wang X, Jin H. Tamoxifen activates Nrf2-dependent SQSTM1 transcription to promote endometrial hyperplasia. Theranostics. 2017 Apr 10;7(7):1890-1900. doi: 10.7150/thno.19135. eCollection 2017. PubMed PMID: 28638475; PubMed Central PMCID: PMC5479276.

18: Ma R, Li H, Zhang Y, Lin Y, Qiu X, Xie M, Yao B. The toxic effects and possible mechanisms of Brusatol on mouse oocytes. PLoS One. 2017 May 18;12(5):e0177844. doi: 10.1371/journal.pone.0177844. eCollection 2017. PubMed PMID: 28542354; PubMed Central PMCID: PMC5436816.

19: Karathedath S, Rajamani BM, Musheer Aalam SM, Abraham A, Varatharajan S, Krishnamurthy P, Mathews V, Velayudhan SR, Balasubramanian P. Role of NF-E2 related factor 2 (Nrf2) on chemotherapy resistance in acute myeloid leukemia (AML) and the effect of pharmacological inhibition of Nrf2. PLoS One. 2017 May 15;12(5):e0177227. doi: 10.1371/journal.pone.0177227. eCollection 2017. PubMed PMID: 28505160; PubMed Central PMCID: PMC5432104.

20: Xiang Y, Ye W, Huang C, Lou B, Zhang J, Yu D, Huang X, Chen B, Zhou M. Brusatol inhibits growth and induces apoptosis in pancreatic cancer cells via JNK/p38 MAPK/NF-κb/Stat3/Bcl-2 signaling pathway. Biochem Biophys Res Commun. 2017 Jun 10;487(4):820-826. doi: 10.1016/j.bbrc.2017.04.133. Epub 2017 Apr 25. PubMed PMID: 28455228.